molecular formula C16H29N B1245505 Lepadiformine C

Lepadiformine C

Cat. No. B1245505
M. Wt: 235.41 g/mol
InChI Key: ARTIWNYIINGTLF-XHSDSOJGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lepadiformine C is a natural product found in Clavelina moluccensis with data available.

Scientific Research Applications

Cardiovascular Research

Lepadiformine C, along with its variants A and B, has been studied for its cardiovascular effects. One study found that lepadiformine A and B influenced the cardiac background inward rectifying K+ outward current (I_K1) in frog atrial myocytes. Lepadiformine C, due to its structural differences, showed a markedly decreased inhibitory effect compared to A and B, indicating the importance of specific molecular structures in its cardiovascular activity (Sauviat et al., 2006). Another study investigated the cardiovascular effects of lepadiformine in vivo on arterial blood pressure and electrocardiograms in rats, as well as in situ on peripheral vascular pressure in rabbits. This study suggests that lepadiformine has potential antiarrhythmic properties (Jugé et al., 2001).

Synthesis and Chemical Structure

Several studies have focused on the synthesis and structural analysis of lepadiformine C. One research achieved the asymmetric synthesis of lepadiformine C using d-proline, highlighting the 'memory of chirality' concept in its synthesis (Lee et al., 2017). Another study developed a method for synthesizing lepadiformine A, B, and C using N-Boc α-amino nitriles, demonstrating the utility of these compounds in alkaloid synthesis (Perry et al., 2012). Further research has been conducted on stereocontrolled synthesis strategies for lepadiformine A (Lygo et al., 2008) and on total syntheses of lepadiformine via various chemical reactions (Schaer & Renaud, 2006), (Sun et al., 2001).

properties

Product Name

Lepadiformine C

Molecular Formula

C16H29N

Molecular Weight

235.41 g/mol

IUPAC Name

(5R,7aS,11aS)-5-butyl-2,3,5,6,7,7a,8,9,10,11-decahydro-1H-pyrrolo[2,1-j]quinoline

InChI

InChI=1S/C16H29N/c1-2-3-8-15-10-9-14-7-4-5-11-16(14)12-6-13-17(15)16/h14-15H,2-13H2,1H3/t14-,15+,16-/m0/s1

InChI Key

ARTIWNYIINGTLF-XHSDSOJGSA-N

Isomeric SMILES

CCCC[C@@H]1CC[C@@H]2CCCC[C@@]23N1CCC3

Canonical SMILES

CCCCC1CCC2CCCCC23N1CCC3

synonyms

lepadiformine
lepadiformine A
lepadiformine B
lepadiformine C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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